4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
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Overview
Description
- It contains a pyridine ring fused to a cyclopentane ring, along with a bromine atom and a methyl group.
- The compound’s systematic name reflects its substituents: 4-bromo, N-methyl, and 6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine.
4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine: is a heterocyclic compound with a bicyclic structure.
Preparation Methods
- One synthetic route involves multicomponent condensation:
- Industrial production methods may vary, but this multicomponent approach provides a practical route.
Chemical Reactions Analysis
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- Not extensively studied; molecular targets and pathways remain unclear.
- Researchers should investigate its interactions with cellular components.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine (CAS No. 1823916-27-3) is a nitrogen-containing heterocyclic compound that has gained attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₉H₁₁BrN₂ and features a cyclopentapyridine core with a bromine atom and a methyl group. Its structure is crucial for understanding its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of similar cyclic compounds have shown efficacy against influenza viruses by inhibiting the PA-PB1 interaction, which is critical for viral replication. In one study, compounds exhibited an IC50 value (the concentration required to inhibit 50% of the target activity) ranging from 5 to 14 μM against various strains of influenza A and B without significant cytotoxicity at concentrations up to 250 μM .
Antibacterial Activity
Compounds within the same chemical family have demonstrated notable antibacterial properties. For example, some derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 mg/mL against Gram-positive bacteria . The structural modifications in these compounds often lead to enhanced antibacterial activity, indicating that similar modifications could be applied to this compound to explore its antibacterial potential.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the inhibition of protein-protein interactions in viral replication pathways has been suggested as a primary mechanism. Additionally, its structural features may contribute to binding affinities with specific enzymes or receptors involved in pathogen survival and proliferation.
Case Studies
- Antiviral Screening : In a screening study focused on selective deubiquitinase inhibitors, various compounds were tested for their ability to inhibit USP7 and UCHL1. While specific data on this compound was not directly mentioned, the results indicated that structural analogs could be promising leads for further antiviral development .
- Antibacterial Efficacy : Another study evaluated the antibacterial effects of related cyclic compounds against multidrug-resistant pathogens. The results showed varying degrees of efficacy, suggesting that modifications could enhance activity against specific bacterial strains .
Data Summary Table
Activity Type | Target Pathogen/Mechanism | IC50/MIC Values | Notes |
---|---|---|---|
Antiviral | Influenza A/B | 5 - 14 μM | Effective at non-toxic concentrations |
Antibacterial | Gram-positive bacteria | 50 mg/mL | Potential for modification to enhance efficacy |
Properties
Molecular Formula |
C9H11BrN2 |
---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-N-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-7-amine |
InChI |
InChI=1S/C9H11BrN2/c1-11-9-3-2-6-7(9)4-12-5-8(6)10/h4-5,9,11H,2-3H2,1H3 |
InChI Key |
QKHXYFLQJREZJL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=C(C=NC=C12)Br |
Origin of Product |
United States |
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